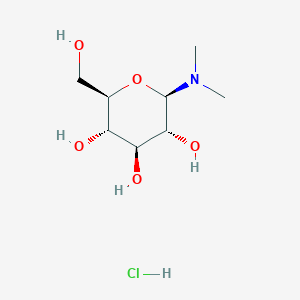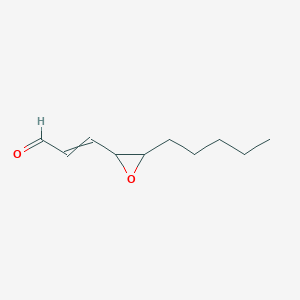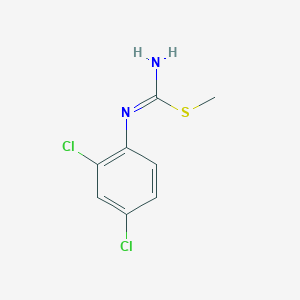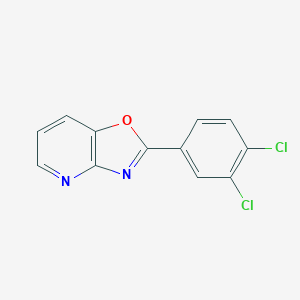
N-D-Glucopyranosyldimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-D-Glucopyranosyldimethylamine hydrochloride, also known as GDN, is a natural product that is found in various plants. It is a type of glucoside that has been extensively studied for its potential therapeutic properties. GDN has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of N-D-Glucopyranosyldimethylamine hydrochloride is not yet fully understood. However, it has been suggested that this compound exerts its biological effects through various pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been found to regulate the expression of genes involved in the cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of reactive oxygen species and lipid peroxidation. Moreover, this compound has been found to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-D-Glucopyranosyldimethylamine hydrochloride in lab experiments is its natural origin. This compound can be extracted from various plants, making it a readily available compound. Moreover, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is the lack of standardized methods for its extraction and purification.
Direcciones Futuras
There are several future directions for the research on N-D-Glucopyranosyldimethylamine hydrochloride. One of the future directions is the investigation of the potential therapeutic properties of this compound in various diseases, including cancer, inflammation, and viral infections. Another future direction is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the development of standardized methods for the extraction and purification of this compound is essential for its use in clinical trials.
Conclusion:
In conclusion, this compound is a natural product that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models. The future directions for the research on this compound include the investigation of its potential therapeutic properties in various diseases, the identification of its molecular targets, and the development of standardized methods for its extraction and purification.
Métodos De Síntesis
N-D-Glucopyranosyldimethylamine hydrochloride can be synthesized through various methods. One of the most common methods is the extraction from natural sources. This compound can be extracted from different plants, including the Chinese herb Dendrobium nobile Lindl. Another method is the chemical synthesis of this compound, which involves the reaction of dimethylamine with glucopyranose in the presence of hydrochloric acid.
Aplicaciones Científicas De Investigación
N-D-Glucopyranosyldimethylamine hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models.
Propiedades
Número CAS |
178563-31-0 |
|---|---|
Fórmula molecular |
C8H18ClNO5 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-(dimethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)8-7(13)6(12)5(11)4(3-10)14-8;/h4-8,10-13H,3H2,1-2H3;1H/t4-,5-,6+,7-,8-;/m1./s1 |
Clave InChI |
IWRWFXMXHCAXKR-ALZNSTKSSA-N |
SMILES isomérico |
CN(C)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.Cl |
SMILES |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
SMILES canónico |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
Sinónimos |
(2R,3R,4S,5R,6R)-2-dimethylamino-6-(hydroxymethyl)oxane-3,4,5-triol hy drochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)

![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

